molecular formula C11H12ClNO2 B6164489 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 57463-12-4

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B6164489
CAS RN: 57463-12-4
M. Wt: 225.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the CAS Number: 933003-91-9 . It has a molecular weight of 211.69 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3-one has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine . The InChI code for this compound is 1S/C11H14ClNO/c1-2-3-9-7-13-10-6-8(12)4-5-11(10)14-9/h4-6,9,13H,2-3,7H2,1H3 .

It is typically stored at a temperature of 4°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the reaction of 2-propylphenol with phosgene to form 2-propylphenyl chloroformate, which is then reacted with 2-aminophenol to form the desired product.", "Starting Materials": [ "2-propylphenol", "phosgene", "2-aminophenol" ], "Reaction": [ "Step 1: React 2-propylphenol with phosgene in the presence of a base such as triethylamine to form 2-propylphenyl chloroformate.", "Step 2: React 2-propylphenyl chloroformate with 2-aminophenol in the presence of a base such as potassium carbonate to form 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one." ] }

CAS RN

57463-12-4

Product Name

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Molecular Formula

C11H12ClNO2

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.